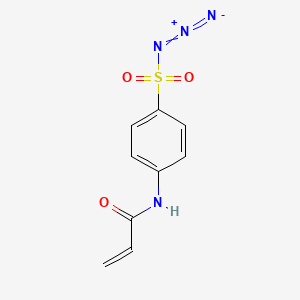
4-(Acryloylamino)benzene-1-sulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acryloylamino)benzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their high reactivity and versatility in various chemical reactions. The presence of both acryloyl and sulfonyl azide functional groups in the molecule makes it a valuable intermediate in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acryloylamino)benzene-1-sulfonyl azide typically involves the reaction of 4-aminobenzenesulfonyl azide with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent the decomposition of the azide group .
Industrial Production Methods
This includes optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of sulfonyl azides .
Chemical Reactions Analysis
Types of Reactions
4-(Acryloylamino)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
4-(Acryloylamino)benzene-1-sulfonyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Acryloylamino)benzene-1-sulfonyl azide involves the generation of highly reactive intermediates such as nitrenes and carbenes. These intermediates can insert into C-H and N-H bonds, leading to the formation of new chemical bonds. The azide group can also release nitrogen gas upon thermal or photochemical activation, driving various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Phenyl azide
- Benzyl azide
- Tosyl azide
Uniqueness
4-(Acryloylamino)benzene-1-sulfonyl azide is unique due to the presence of both acryloyl and sulfonyl azide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler azides like phenyl azide or benzyl azide .
Properties
CAS No. |
847943-99-1 |
|---|---|
Molecular Formula |
C9H8N4O3S |
Molecular Weight |
252.25 g/mol |
IUPAC Name |
N-(4-azidosulfonylphenyl)prop-2-enamide |
InChI |
InChI=1S/C9H8N4O3S/c1-2-9(14)11-7-3-5-8(6-4-7)17(15,16)13-12-10/h2-6H,1H2,(H,11,14) |
InChI Key |
FCBQCIICDCVIDL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















